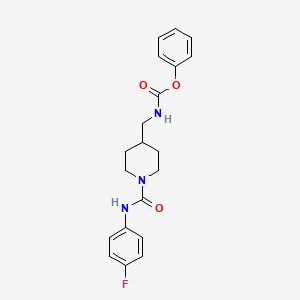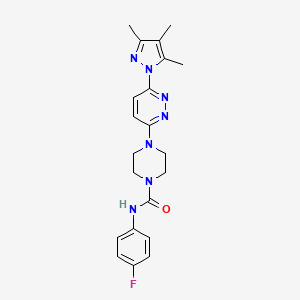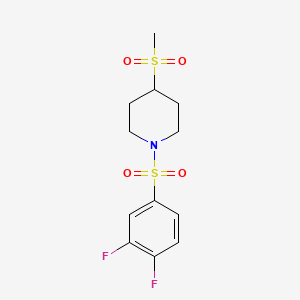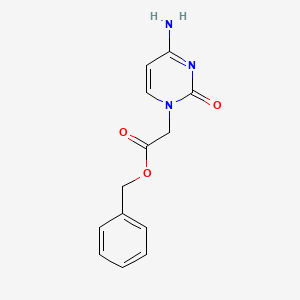![molecular formula C17H11F3N2O2S B2566215 3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 79962-59-7](/img/structure/B2566215.png)
3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a spiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position has been reported . Another method involves base-mediated reactions of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates .Scientific Research Applications
Synthesis and Green Methodologies
The synthesis of thiazolidine derivatives, including thiazolidin-4-ones and their functional analogs like glitazones, has been a subject of study since the mid-nineteenth century. The development of green chemistry approaches for synthesizing these compounds indicates their importance in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others. The synthesis methodologies have evolved over time, focusing on eco-friendly processes and enhancing the structural diversity of these compounds for better pharmacological profiles (Santos, Jones Junior, & Silva, 2018).
Biological Applications and Mechanisms
The core structure of thiazolidine derivatives has been identified in numerous bioactive compounds. These molecules exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the thiazolidine ring allows for the development of new drug candidates targeting various diseases. The pharmacological importance of these structures is underscored by their inclusion in commercial pharmaceuticals, highlighting a promising future in the field of medicinal chemistry (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Pharmaceutical Significance
Thiazolidinediones, a class of compounds including the thiazolidine-2,4-dione moiety, have been extensively studied for their role as PTP 1B inhibitors. This activity is crucial for managing insulin resistance associated with Type 2 diabetes mellitus (T2DM). The review of thiazolidinediones from 2012 to 2018 highlights their potential as therapeutic agents against T2DM, showcasing the ongoing research to optimize these compounds for better efficacy and safety profiles (Verma, Yadav, & Thareja, 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit gibberellin-like activity . Gibberellins are plant hormones that play crucial roles in various developmental processes, including hypocotyl elongation and seed germination .
Mode of Action
It’s suggested that similar compounds may interact with the gibberellin insensitive dwarf1 (gid1) receptor, forming hydrogen bonding interactions with specific residues . This interaction could potentially result in stronger binding with GID1 .
Biochemical Pathways
Given its potential interaction with the gid1 receptor, it’s plausible that it may influence the gibberellin signaling pathway, which regulates various plant developmental processes .
Result of Action
Similar compounds have been found to exhibit promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination .
Action Environment
It’s worth noting that environmental factors can significantly influence the activity of plant growth regulators .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)10-4-3-5-11(8-10)22-14(23)9-25-16(22)12-6-1-2-7-13(12)21-15(16)24/h1-8H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIYHCUUBIMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)



![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
acetate](/img/structure/B2566147.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2566150.png)


